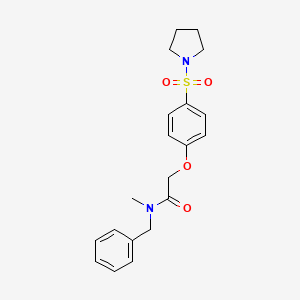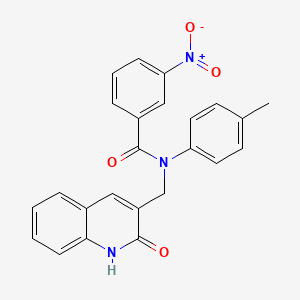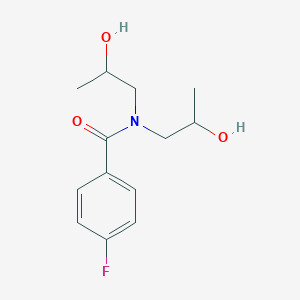![molecular formula C23H23FN2O4S B7715780 N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide](/img/structure/B7715780.png)
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it valuable for studying various biological processes and designing targeted therapies.
Preparation Methods
The synthesis of N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general synthetic route involves the reaction of 3,5-dimethylphenylsulfonamide with 2-ethoxyphenylboronic acid, followed by coupling with 2-fluorobenzoyl chloride under palladium catalysis.
Chemical Reactions Analysis
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is valuable for studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the design of targeted therapies for diseases such as cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
- N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}-2-fluorobenzamide
- N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-4-fluorobenzamide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the ethoxy and fluorobenzamide groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
N-[5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-4-30-22-10-9-18(31(28,29)26-17-12-15(2)11-16(3)13-17)14-21(22)25-23(27)19-7-5-6-8-20(19)24/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODAKTZOCAXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7715732.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)

![4-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B7715757.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methoxybenzamide](/img/structure/B7715758.png)

![N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B7715774.png)
![3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7715789.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7715811.png)
![2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B7715817.png)
